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Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamyl alcohol

Cat. No.: B120164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trimethoxycinnamyl alcohol (CAS No: 1504-56-9), a phenylpropanoid found in various
natural sources.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, presented in a clear and structured format for easy
reference and comparison. Detailed experimental protocols for obtaining such spectra are also
provided, along with a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,4,5-Trimethoxycinnamyl
alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)

While a readily available experimental spectrum for 3,4,5-Trimethoxycinnamyl alcohol was

not found, a predicted *H NMR spectrum can be extrapolated from the analysis of structurally

similar compounds such as cinnamyl alcohol and its derivatives. The expected chemical shifts
in a typical deuterated solvent like CDClIs are outlined below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b120164?utm_src=pdf-interest
https://www.benchchem.com/product/b120164?utm_src=pdf-body
https://www.benchchem.com/product/b120164?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6436306
https://www.benchchem.com/product/b120164?utm_src=pdf-body
https://www.benchchem.com/product/b120164?utm_src=pdf-body
https://www.benchchem.com/product/b120164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protons Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)
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13C NMR (Carbon NMR) Data[1]

The experimental 13C NMR spectral data for 3,4,5-Trimethoxycinnamyl alcohol is presented

below.

Carbon Atom Chemical Shift (6, ppm)
C=0 (Aromatic C-O) 153.5

C (Aromatic C-H) 138.1

C (Aromatic C-C) 1315

C=C (B-carbon) 128.8

C=C (a-carbon) 103.8

-CH20H 63.7

-OCHs (para) 60.9

-OCHs (meta) 56.2

Infrared (IR) Spectroscopy

The following table summarizes the main absorption bands from the vapor phase IR spectrum
of 3,4,5-Trimethoxycinnamyl alcohol.[1]
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

~3600 O-H Stretching (Alcohol)

~3050 C-H Stretching (Aromatic & Vinylic)
~2950, ~2850 C-H Stretching (Aliphatic)

~1600, ~1500, ~1450 Cc=C Stretching (Aromatic ring)
1250, ~1050 c.o Stretching (Aryl ether &

Alcohol)

Mass Spectrometry (MS)

The mass spectrum of 3,4,5-Trimethoxycinnamyl alcohol obtained by Gas Chromatography-

Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation

patterns.[1]

m/z Interpretation

224 [M]* (Molecular lon)
209 [M - CH3]*

193 [M - OCHs]*

177 [M - CH20H - H20]*
151 Tropylium ion derivative

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

« Sample Preparation: Dissolve approximately 5-10 mg of purified 3,4,5-Trimethoxycinnamyl
alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls). Add a
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small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
calibration. Transfer the solution to a clean NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

'H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard
pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-
decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the 13C
nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
typically required compared to *H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and performing baseline correction. Integrate the signals in the *H NMR spectrum
to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount of 3,4,5-
Trimethoxycinnamyl alcohol in a volatile organic solvent (e.g., acetone or methylene
chloride). Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow
the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Background Spectrum: Record a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample
holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm~1! range.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
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o Sample Introduction (GC-MS): Dissolve the sample in a volatile solvent. Inject a small
volume of the solution into the gas chromatograph (GC). The GC separates the components
of the sample, and the eluent is directly introduced into the ion source of the mass
spectrometer.

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV for Electron lonization - El), leading to the formation of a molecular
ion and various fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum.

» Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3,4,5-Trimethoxycinnamyl alcohol.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the spectroscopic analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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